molecular formula C9H18N2O4 B2372047 Tert-butyl (4S,5R)-4,5-dihydroxydiazinane-1-carboxylate CAS No. 2173996-94-4

Tert-butyl (4S,5R)-4,5-dihydroxydiazinane-1-carboxylate

Cat. No. B2372047
CAS RN: 2173996-94-4
M. Wt: 218.253
InChI Key: GGHMLTPPCDMBRK-NKWVEPMBSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the chemoenzymatic synthesis of optically pure tert-butyl (4S,5R)-4-methyl-5-hydrogen-3-oxo-hexanoate has been described . Another example is the synthesis of tert-butyl (2S,5S)-2-(hydroxymethyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate .


Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. For instance, the (4S,5R)-4-tert-butyl-5-methylnonane molecule contains a total of 43 bonds. There are 13 non-H bonds and 7 rotatable bonds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the chemoenzymatic synthesis of optically pure tert-butyl (4S,5R)-4-methyl-5-hydrogen-3-oxo-hexanoate involves enzymatic synthesis and carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight of (4S,5R)-4-tert-butyl-5-methylnonane is 198.388 g/mol .

properties

IUPAC Name

tert-butyl (4S,5R)-4,5-dihydroxydiazinane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-7(13)6(12)4-10-11/h6-7,10,12-13H,4-5H2,1-3H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHMLTPPCDMBRK-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(CN1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](CN1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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